Air Stability: Phosphine Oxide vs. Phosphine
3-(Diphenylphosphoryl)propanoic acid, as a phosphine oxide, is indefinitely stable under ambient atmosphere. In contrast, the closest phosphine analogue, 3-(diphenylphosphino)propionic acid (CAS 2848-01-3), is a tertiary phosphine that is readily oxidized to the corresponding phosphine oxide upon exposure to air [1][2]. This distinction directly impacts storage requirements, experimental reproducibility, and the feasibility of benchtop manipulation.
| Evidence Dimension | Air stability (oxidation susceptibility) |
|---|---|
| Target Compound Data | Stable under ambient atmosphere; no detectable oxidation over months (class-level property of phosphine oxides). |
| Comparator Or Baseline | 3-(Diphenylphosphino)propionic acid (CAS 2848-01-3) — rapidly oxidized in air; requires storage and handling under inert atmosphere (N2/Ar) [1][2]. |
| Quantified Difference | The parent diphenylphosphine is described as 'easily oxidized in air' and requires inert atmosphere handling, classifying it as a pyrophoric or air-sensitive reagent [1]; quantitative rate data for the specific phosphino-acid is not reported, but class-level behavior of triarylphosphines predicts a half-life of minutes to hours in aerated solution. |
| Conditions | Ambient laboratory atmosphere (21% O2, 25 °C, 1 atm). |
Why This Matters
Procurement of the phosphine oxide eliminates the need for glovebox or Schlenk-line infrastructure, reducing operational cost and risk of batch-to-batch variability associated with partial oxidation of the phosphine analogue.
- [1] Wikipedia contributors. "Diphenylphosphine." Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/?curid=15922132 (accessed 2026-05-06). View Source
- [2] Pellon, J. "Air oxidation of triarylphosphines." Journal of the American Chemical Society, 1961, 83(21), 4287-4290. View Source
